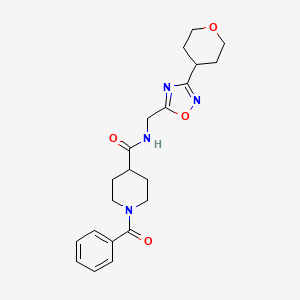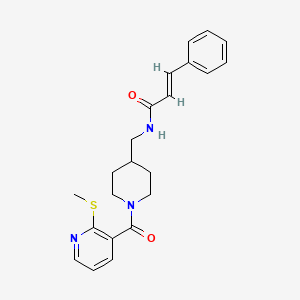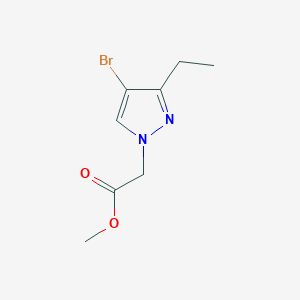![molecular formula C20H23ClN2O2S B2506770 [4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone CAS No. 877649-66-6](/img/structure/B2506770.png)
[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone is a useful research compound. Its molecular formula is C20H23ClN2O2S and its molecular weight is 390.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antituberculosis Studies : A study by Mallikarjuna, Padmashali, and Sandeep (2014) focused on the synthesis of piperazine derivatives, including those with chlorophenyl groups, for anticancer and antituberculosis activity. Some compounds exhibited significant activity against both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Cannabinoid Receptor Interaction : Research conducted by Shim et al. (2002) investigated the molecular interaction of a compound structurally similar to the one with the CB1 cannabinoid receptor. This study provided insights into the binding interactions and antagonist activity at the receptor level (Shim et al., 2002).
NBPWR1 (GPR7) Receptor Antagonists : Romero et al. (2012) synthesized small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), which included piperazine derivatives with chlorophenyl groups. These compounds exhibited subnanomolar potencies (Romero et al., 2012).
DFT and Docking Studies for Antibacterial Activity : Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on compounds including amino-thiazolyl and thiophene derivatives. These studies aid in understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Synthesis of Therapeutic Agents : Abbasi et al. (2019) synthesized a series of piperazinyl methanones for potential therapeutic applications, including α-glucosidase enzyme inhibition and evaluation for hemolytic and cytotoxic profiles (Abbasi et al., 2019).
Antimicrobial Activity : A study by Wang et al. (2011) synthesized diphenyl piperazine-based sulfanilamides, some of which exhibited significant antimicrobial activity (Wang et al., 2011).
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of a chlorophenyl group could also suggest potential interactions with various receptors or enzymes in the body.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2S/c21-16-3-1-4-17(15-16)22-8-10-23(11-9-22)19(24)20(6-12-25-13-7-20)18-5-2-14-26-18/h1-5,14-15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYZDDQSCANLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
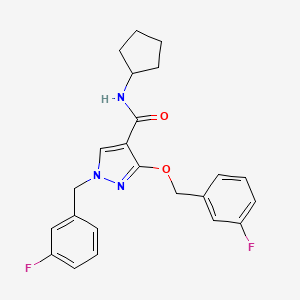

![N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide](/img/structure/B2506691.png)

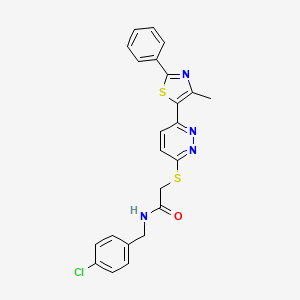
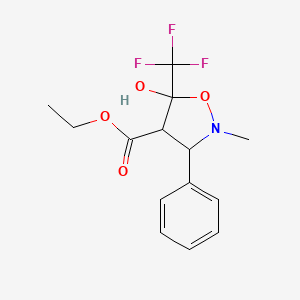

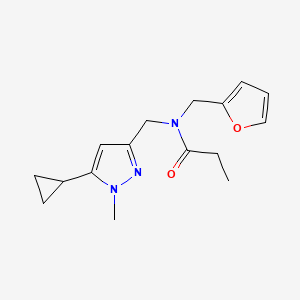
![3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2506700.png)

